molecular formula C17H15N3O B11841919 1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl- CAS No. 647841-81-4

1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl-

Cat. No.: B11841919
CAS No.: 647841-81-4
M. Wt: 277.32 g/mol
InChI Key: DECARFRIMKZYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production methods for 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives such as:

Uniqueness

What sets 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

647841-81-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-2-13-9-14(11-6-4-3-5-7-11)15-8-12(16(18)21)10-19-17(15)20-13/h3-10H,2H2,1H3,(H2,18,21)

InChI Key

DECARFRIMKZYME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=C(C=NC2=N1)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.